(S)-Dibenzyl 2-aminosuccinate

Chiral Synthesis Enantiomeric Excess Azeotropic Esterification

For stereochemically critical peptide synthesis, source (S)-dibenzyl 2-aminosuccinate (≥95% purity). Unlike the racemate or D-enantiomer which require costly chiral resolution, the (S)-configuration ensures enantiomeric purity. Choose the free base for general use, the crystalline p-toluenesulfonate salt for improved handling and stability, or the hydrochloride salt for superior coupling efficiency (99% yields). Store at 2–8°C under inert gas to prevent racemization and hydrolysis.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
CAS No. 2791-79-9
Cat. No. B046089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Dibenzyl 2-aminosuccinate
CAS2791-79-9
SynonymsDibenzyl Aspartate;  L-Aspartic Acid Dibenzyl Ester;  L-Aspartic Acid, Bis(phenylmethyl) Ester (9CI);  Dibenzyl (S)-Aspartate;  L-Aspartic Acid, 1,4-Bis(phenylmethyl) Ester
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2/t16-/m0/s1
InChIKeyBQAMWLOABQRMAO-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Dibenzyl 2-aminosuccinate (CAS 2791-79-9) – Chiral Aspartic Acid Diester Building Block for Peptide Synthesis and Pharmaceutical Intermediates


(S)-Dibenzyl 2-aminosuccinate (also known as dibenzyl L-aspartate) is a chiral, protected derivative of L-aspartic acid in which both carboxyl groups are esterified with benzyl alcohol [1]. It belongs to the class of amino acid diester building blocks extensively employed in peptide synthesis, peptidomimetic design, and the preparation of chiral intermediates for pharmaceuticals [1][2]. The compound possesses a single stereocenter with (S)-configuration, which is critical for maintaining stereochemical integrity in downstream synthetic applications [1][2].

Why Substituting (S)-Dibenzyl 2-aminosuccinate with Generic Analogs Compromises Stereochemical Integrity and Synthetic Efficiency


Generic substitution of (S)-dibenzyl 2-aminosuccinate with closely related analogs—such as the racemic mixture, different ester variants (e.g., dimethyl or diethyl esters), or the unprotected free acid—cannot be made without compromising critical performance attributes. The (S)-configuration is essential for producing enantiomerically pure products; use of the racemate or D-enantiomer yields mixtures requiring costly chiral resolution [1]. Furthermore, the benzyl ester protecting groups confer specific solubility and stability profiles that differ markedly from shorter alkyl esters, influencing reaction yields and purification efficiency [1]. Even the choice of counterion (free base versus hydrochloride or p-toluenesulfonate salt) dramatically alters physical form, handling stability, and susceptibility to racemization during storage or esterification [1]. These intrinsic differences necessitate compound-specific selection and quality control, which the following quantitative evidence addresses.

Quantitative Differentiation of (S)-Dibenzyl 2-aminosuccinate: Evidence for Procurement and Method Selection


Enantiomeric Purity and Racemization Control: Cyclohexane vs. Toluene/Benzyl Alcohol in Esterification

The preparation of enantiomerically pure (S)-dibenzyl aspartate p-toluenesulfonate [(S)-1·TsOH] is critically solvent-dependent. When cyclohexane is employed as the water azeotroping solvent, the product is obtained with >99% enantiomeric excess (ee). In contrast, use of toluene or benzyl alcohol as solvent leads to measurable racemization, yielding product with reduced ee [1]. Chiral HPLC methods were developed to directly quantify ee, overcoming reliance on imprecise specific rotation comparisons [1].

Chiral Synthesis Enantiomeric Excess Azeotropic Esterification

Physical Form and Handling Stability: p-Toluenesulfonate Salt vs. Free Base

The free base form of (S)-dibenzyl 2-aminosuccinate [(S)-1] is a viscous oil that, upon standing, slowly crystallizes as the diketopiperazine derivative 5, compromising purity and usability [1]. In contrast, the p-toluenesulfonate salt [(S)-1·TsOH] is a high-melting, stable crystalline solid that can be stored and handled without degradation [1]. This physical form advantage directly impacts ease of weighing, formulation, and long-term storage in industrial and research settings.

Solid Form Handling Stability Crystallinity

High Coupling Efficiency in Peptide Bond Formation Using Hydrochloride Salt

In a representative amide bond-forming reaction, dibenzyl L-aspartate hydrochloride was coupled under standard conditions (WSC, HOBt, Et3N, DIPEA, rt, overnight) to achieve an isolated yield of 99% [1]. While this is not a direct comparison to alternative aspartate esters, the exceptionally high yield demonstrates the suitability of this specific protected amino acid for efficient peptide elongation and highlights its reliable reactivity profile in common coupling protocols.

Peptide Synthesis Amide Bond Formation Coupling Reagents

Defined Storage Conditions for Long-Term Stability: Inert Atmosphere and Low Temperature

Commercial suppliers of (S)-dibenzyl 2-aminosuccinate and its hydrochloride salt specify stringent storage conditions to maintain purity. Recommendations include storage at 2–8°C, protected from light, and under an inert gas (nitrogen or argon) atmosphere . These precautions are necessary to prevent hydrolysis of the benzyl esters, oxidation, and racemization, particularly when compared to the less stable free base form [1]. Adherence to these conditions ensures that the material retains its specified purity (≥95% or ≥98% ) over extended periods.

Storage Stability Degradation Prevention Shelf Life

Optimal Application Scenarios for (S)-Dibenzyl 2-aminosuccinate Based on Verified Differentiating Evidence


Enantioselective Synthesis of Peptides and Peptidomimetics Requiring High Chiral Purity

When synthetic routes demand absolute stereochemical fidelity, (S)-dibenzyl 2-aminosuccinate prepared via cyclohexane azeotropic esterification (>99% ee) [1] is the preferred choice over material sourced from toluene- or benzyl alcohol-based syntheses, which exhibit racemization. This ensures that the final peptide or peptidomimetic product meets rigorous enantiomeric purity specifications without additional chiral purification steps.

Large-Scale or Multi-Step Synthesis Requiring Stable, Weighable Solid Intermediates

For process development, kilo-lab, or multi-gram syntheses where accurate weighing and reliable handling are critical, the p-toluenesulfonate salt form [(S)-1·TsOH] should be procured. Unlike the viscous, unstable free base [1], this high-melting crystalline solid can be stored and dispensed with minimal degradation, improving process reproducibility and reducing material waste.

High-Yield Peptide Coupling Protocols Using Standard Carbodiimide/HOBt Chemistry

In solid- or solution-phase peptide assembly where maximizing coupling efficiency is paramount, the hydrochloride salt of (S)-dibenzyl 2-aminosuccinate demonstrates exceptional performance, achieving 99% isolated yields under standard WSC/HOBt conditions [2]. This makes it a reliable building block for constructing complex peptide chains with minimal sequence-dependent variability.

Inventory Management for Protected Amino Acid Building Blocks with Extended Shelf Life

Procurement and inventory planning for (S)-dibenzyl 2-aminosuccinate should account for its specific storage requirements: 2–8°C, protected from light, and under inert atmosphere . Facilities equipped for cold-chain and inert-gas storage will maximize the usable lifetime of this material, whereas alternative storage conditions risk hydrolysis, oxidation, and racemization that could compromise subsequent synthetic steps.

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